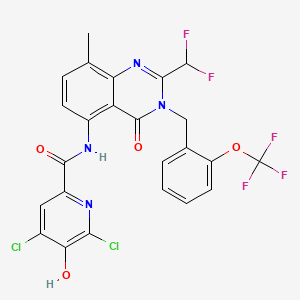
Hsd17B13-IN-63
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-63 is a compound that serves as an inhibitor targeting hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is associated with the metabolism of steroids and is implicated in various liver diseases, including non-alcoholic fatty liver disease and non-alcoholic steatohepatitis . The compound demonstrates potent activity with an IC50 value of less than or equal to 0.1 micromolar against estradiol .
Vorbereitungsmethoden
The synthesis of Hsd17B13-IN-63 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Hsd17B13-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-63 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of hydroxysteroid 17-beta-dehydrogenase 13 and its role in steroid metabolism.
Biology: The compound is used to investigate the biological functions of hydroxysteroid 17-beta-dehydrogenase 13 in cellular processes.
Medicine: this compound is explored for its potential therapeutic applications in treating liver diseases such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.
Industry: The compound is used in the development of new drugs targeting hydroxysteroid 17-beta-dehydrogenase 13 for various metabolic and liver diseases
Wirkmechanismus
Hsd17B13-IN-63 exerts its effects by inhibiting the activity of hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of steroids and the regulation of lipid droplets in hepatocytes. By inhibiting this enzyme, this compound reduces the synthesis of pro-inflammatory lipid mediators and retinol, thereby mitigating liver inflammation and fibrosis . The molecular targets include the active site of hydroxysteroid 17-beta-dehydrogenase 13, where the compound binds and prevents the enzyme’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-63 is unique compared to other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13 due to its high potency and specificity. Similar compounds include:
Hsd17B13-IN-1: Another inhibitor with a different chemical structure but similar inhibitory activity.
Hsd17B13-IN-2: A compound with moderate potency and different pharmacokinetic properties.
Hsd17B13-IN-3: An inhibitor with a broader spectrum of activity against other hydroxysteroid dehydrogenases.
This compound stands out due to its high specificity for hydroxysteroid 17-beta-dehydrogenase 13 and its potential therapeutic applications in liver diseases .
Eigenschaften
Molekularformel |
C24H15Cl2F5N4O4 |
|---|---|
Molekulargewicht |
589.3 g/mol |
IUPAC-Name |
4,6-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C24H15Cl2F5N4O4/c1-10-6-7-13(33-22(37)14-8-12(25)18(36)19(26)32-14)16-17(10)34-21(20(27)28)35(23(16)38)9-11-4-2-3-5-15(11)39-24(29,30)31/h2-8,20,36H,9H2,1H3,(H,33,37) |
InChI-Schlüssel |
XBVFJWTULVQMPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)
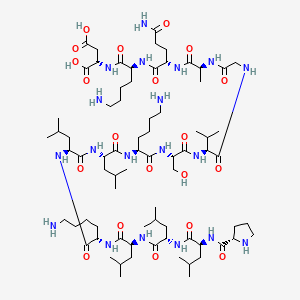
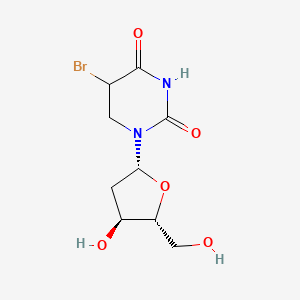
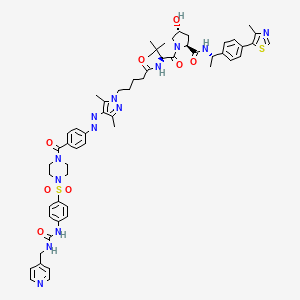

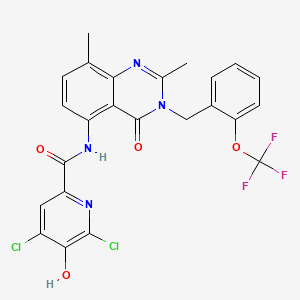
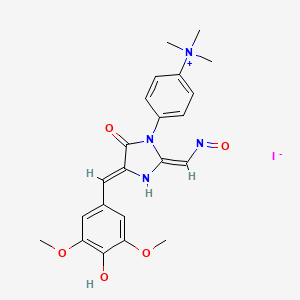
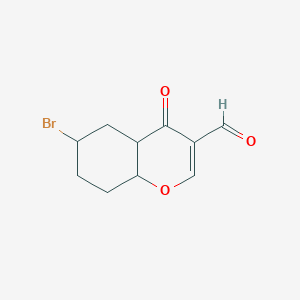


![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)
![N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide](/img/structure/B12365801.png)
